molecular formula C6H10O2 B1628067 4-Methyl-3-oxopentanal CAS No. 25044-03-5

4-Methyl-3-oxopentanal

Cat. No.: B1628067
CAS No.: 25044-03-5
M. Wt: 114.14 g/mol
InChI Key: ZJCLDUPTGISKMK-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopentanal is an organic compound with the molecular formula C6H10O2 It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxopentanal can be synthesized through several methods. One common approach involves the ozonolysis of alkenes. For example, the ozonolysis of a hydrocarbon with the formula C10H16 can yield this compound and 3-oxobutanal . This reaction typically involves the addition of ozone (O3) to the alkene, forming an ozonide intermediate, which is then cleaved by zinc (Zn) and water (H2O) to produce the desired aldehyde.

Industrial Production Methods: In industrial settings, this compound can be produced by the dehydrogenation of alcohols. This method involves passing alcohol vapors over heavy metal catalysts such as silver (Ag) or copper (Cu) at high temperatures . This process is suitable for volatile alcohols and is widely used in industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-oxopentanal undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Nucleophilic Addition: The carbonyl group in this compound is highly reactive towards nucleophiles.

Major Products Formed:

    Oxidation: 4-Methyl-3-oxopentanoic acid.

    Reduction: 4-Methyl-3-hydroxypentanal.

    Nucleophilic Addition: Hydrazones and oximes.

Scientific Research Applications

4-Methyl-3-oxopentanal has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can also interact with biological molecules, leading to potential irritant and sensitizing effects .

Comparison with Similar Compounds

4-Methyl-3-oxopentanal can be compared with other aldehydes and ketones, such as:

    Formaldehyde (Methanal): A simpler aldehyde with a single carbon atom.

    Acetaldehyde (Ethanal): A two-carbon aldehyde commonly used in industrial applications.

    Benzaldehyde: An aromatic aldehyde with a benzene ring.

    Acetone (Propanone): A simple ketone with three carbon atoms.

Uniqueness: this compound is unique due to its specific structure, which includes a methyl group attached to the carbonyl carbon.

Properties

IUPAC Name

4-methyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)6(8)3-4-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLDUPTGISKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564006
Record name 4-Methyl-3-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25044-03-5
Record name 4-Methyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25044-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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